![molecular formula C18H19NO6 B2620289 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-13-0](/img/structure/B2620289.png)
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as AZD-9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). It is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations, which are commonly found in NSCLC patients.
Scientific Research Applications
Antiproliferative and Tubulin-Destabilizing Effects
The compound’s structure suggests potential antiproliferative activity. Researchers have investigated its effects on cell growth inhibition and tubulin destabilization. By targeting microtubules, it may disrupt cell division and inhibit cancer cell proliferation .
Heterocyclic Amino Acid Derivatives
The compound serves as a building block for novel heterocyclic amino acid derivatives. Specifically, it participates in the synthesis of azetidine and oxetane rings. These derivatives find applications in drug discovery, as they can modulate biological pathways and exhibit diverse pharmacological activities .
Colchicine-Binding Site Inhibition
Analogues of this compound have been designed as colchicine-binding site inhibitors (CBSIs). By replacing the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold, researchers aim to develop potent anti-tumor agents .
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s brominated pyrazole–azetidine hybrid can undergo Suzuki–Miyaura cross-coupling reactions with boronic acids. This synthetic strategy allows for diversification and the creation of structurally diverse heterocyclic compounds. Such compounds may have applications in medicinal chemistry and materials science .
Physicochemical and Metabolic Properties
Researchers have explored the physicochemical and metabolic properties of related δ-amino acid oxetane derivatives. These investigations provide insights into drug-like characteristics, bioavailability, and potential therapeutic applications .
Aza-Michael Addition Reactions
The compound participates in aza-Michael addition reactions with NH-heterocycles, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines. These reactions offer a versatile route for introducing substituents and modifying the compound’s properties .
properties
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFUSDNRLHIIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.